N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide
Description
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide is a compound that features an imidazole ring, a pyridine ring, and a phenylbutanamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-2-17(16-6-4-3-5-7-16)19(24)22-13-15-8-9-18(21-12-15)23-11-10-20-14-23/h3-12,14,17H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCISAHLPFLJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide typically involves the formation of the imidazole ring followed by its attachment to the pyridine and phenylbutanamide moieties. One common method for synthesizing imidazoles is the cyclization of amido-nitriles under mild conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions can include various substituted imidazole and pyridine derivatives, which can have different chemical and biological properties.
Scientific Research Applications
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to different biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-phenylbutanamide can be compared with other similar compounds, such as:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar imidazole and pyridine structure but includes a thiazole ring, which can lead to different biological activities.
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine: This compound features a thieno[2,3-d]pyrimidine ring, which can also result in unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of imidazole, pyridine, and phenylbutanamide moieties, which can confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
